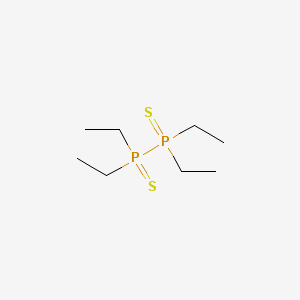
Tetraethyldiphosphine disulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyldiphosphine disulphide is an organophosphorus compound with the molecular formula C8H20P2S2 It is characterized by the presence of two phosphorus atoms bonded to sulfur atoms, forming a disulphide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethyldiphosphine disulphide can be synthesized through the reaction of tetraethylphosphonium iodide with sulfur. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the disulphide bond. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tetraethyldiphosphine disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can break the disulphide bond, leading to the formation of phosphines.
Substitution: The ethyl groups in the compound can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.
Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various alkyl or aryl substituted phosphines.
Scientific Research Applications
Tetraethyldiphosphine disulphide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of disulphide bonds in proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tetraethyldiphosphine disulphide involves its ability to form and break disulphide bonds. This property is crucial in its role as a reagent in chemical reactions and its potential biological activity. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of disulphide bonds, thereby influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Tetra-n-propyldiphosphine disulphide
- Tetra-n-butyldiphosphine disulphide
Comparison
Tetraethyldiphosphine disulphide is unique due to its specific ethyl groups, which influence its reactivity and applications. Compared to its analogs, such as tetra-n-propyldiphosphine disulphide and tetra-n-butyldiphosphine disulphide, it exhibits different physical and chemical properties, making it suitable for specific applications .
Properties
CAS No. |
3790-23-6 |
|---|---|
Molecular Formula |
C8H20P2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
diethylphosphinothioyl-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20P2S2/c1-5-9(11,6-2)10(12,7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
LNMKVDPXBCIMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)P(=S)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)
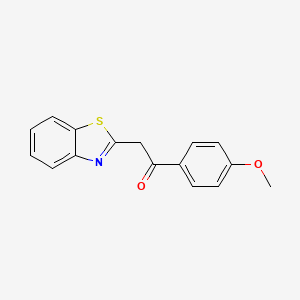

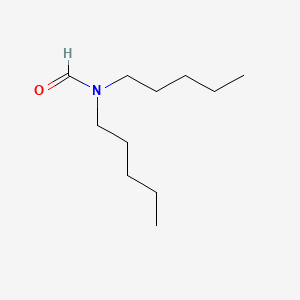
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B12114313.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-(pyridin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B12114320.png)


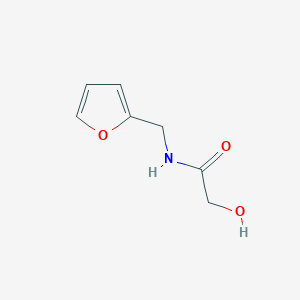
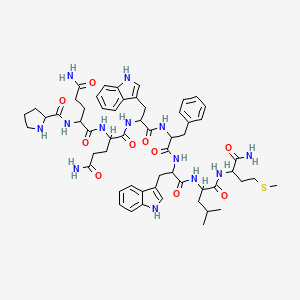
![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)

![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)

